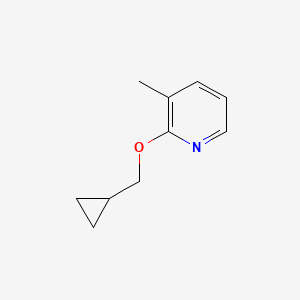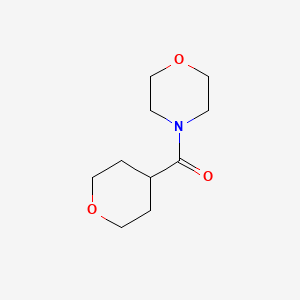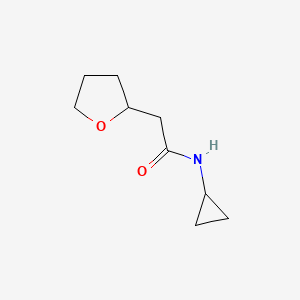![molecular formula C12H10FNO B6496830 3-[(2-fluorophenoxy)methyl]pyridine CAS No. 1456935-11-7](/img/structure/B6496830.png)
3-[(2-fluorophenoxy)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2-fluorophenoxy)methyl]pyridine” is a chemical compound with the molecular formula C12H16FNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” and its derivatives could potentially involve the use of methyl 2-(chloromethyl)-3-furoate as a bis-electrophilic component in the condensation with a salicylonitrile . This reaction could be conducted in the presence of K2CO3 in DMF solution at 60°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a fluorophenoxy group via a methylene bridge . The InChI code for this compound is 1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 209.26 . It is a solid at room temperature .
科学的研究の応用
3-[(2-fluorophenoxy)methyl]pyridine has been used in a variety of scientific research applications, including as a reagent in organic reactions, in the synthesis of other compounds, and as a biochemical probe. It has been used in the synthesis of other compounds, such as 2-fluorophenylalanine, which is used in the synthesis of peptides and proteins. It has also been used as a reagent in organic reactions, such as the Claisen condensation reaction and the Ugi reaction. In addition, this compound has been used as a biochemical probe to study the structure and function of proteins, enzymes, and other biological molecules.
作用機序
Mode of Action
It’s known that fluorinated compounds often exhibit unique chemical properties and reactivity, which can lead to specific interactions with their targets . The presence of the fluorine atom and the phenoxy methyl group may confer special reactivity to this compound, potentially influencing its interaction with its targets .
Biochemical Pathways
Fluorinated compounds are often involved in various biochemical processes due to their unique properties
Result of Action
Given its structural features, it might be used as an intermediate in organic synthesis for creating molecules with specific structures and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets.
This compound, like many fluorinated compounds, holds potential for various applications in medicinal chemistry and material science .
実験室実験の利点と制限
3-[(2-fluorophenoxy)methyl]pyridine has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a relatively stable compound, making it suitable for use in lab experiments. However, this compound is also a relatively toxic compound, and should be handled with caution. In addition, it can be difficult to purify this compound, as it is highly reactive and can react with other compounds in the reaction mixture.
将来の方向性
There are a number of potential future directions for research involving 3-[(2-fluorophenoxy)methyl]pyridine. One potential direction is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to investigate its potential as a therapeutic agent. Additionally, research could be conducted to investigate the potential of this compound as a tool for drug discovery and development. Finally, further research could be conducted to investigate the potential of this compound as a tool for studying the structure and function of proteins, enzymes, and other biological molecules.
合成法
3-[(2-fluorophenoxy)methyl]pyridine can be synthesized through a variety of methods, including the reaction of 2-fluorobenzaldehyde with pyridine, the reaction of 2-fluorobenzene with pyridine-3-carboxaldehyde, and the reaction of 2-fluorobenzoyl chloride with pyridine. The reaction of 2-fluorobenzaldehyde with pyridine is the most commonly used method for synthesizing this compound. In this reaction, 2-fluorobenzaldehyde is reacted with pyridine in the presence of a catalyst, such as sodium hydroxide, to yield this compound.
生化学分析
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Similar pyridine derivatives have been found to be involved in various metabolic pathways
特性
IUPAC Name |
3-[(2-fluorophenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQADERRRQEUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)